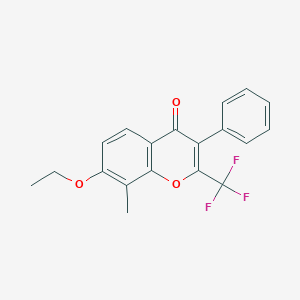

7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Description

7-Ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromone derivative characterized by a benzopyran-4-one core with substituents at positions 2 (trifluoromethyl), 3 (phenyl), 7 (ethoxy), and 8 (methyl). Chromones are widely studied for their biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. The trifluoromethyl group at position 2 enhances metabolic stability and electron-withdrawing effects, while the ethoxy group at position 7 may influence lipophilicity and binding interactions.

Properties

IUPAC Name |

7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3O3/c1-3-24-14-10-9-13-16(23)15(12-7-5-4-6-8-12)18(19(20,21)22)25-17(13)11(14)2/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYHKDDJQHCANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation for Intermediate Formation

The Houben-Hoesch reaction (a Friedel-Crafts acylation variant) is critical for forming the chromenone backbone. Phloroglucinol (1,3,5-trihydroxybenzene) reacts with 2-methoxy acetonitrile in the presence of anhydrous zinc chloride (ZnCl₂) under dry HCl gas to yield 2-methoxy-1-(2,4,6-trihydroxyphenyl)ethanone. This intermediate serves as the foundational scaffold for subsequent modifications.

Reaction Conditions :

-

Solvent : Ethyl ether

-

Catalyst : ZnCl₂ (59 mmol)

-

Temperature : 0–5°C (ice bath) during HCl gas introduction, followed by reflux in water.

Alternative Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), may be substituted, though ZnCl₂ offers superior regioselectivity for methoxy group retention.

Condensation with Trifluoromethyl-Substituted Benzoyl Chlorides

The chromenone core undergoes condensation with 4-trifluoromethyl benzoyl chloride to introduce the trifluoromethylphenyl moiety. This step is performed in dry pyridine with 1,8-diazabicycloundec-7-ene (DBU) as a base, facilitating nucleophilic acyl substitution.

Optimized Protocol :

-

Reactants : 2-methoxy-1-(2,4,6-trihydroxyphenyl)ethanone (151 mmol) + 4-trifluoromethyl benzoyl chloride (180 mmol).

-

Solvent : Pyridine (250 mL).

-

Base : DBU (350 mmol).

-

Temperature : 75°C for 12 hours.

-

Workup : Ethyl acetate extraction and hydrochloric acid neutralization.

Alkylation and Etherification for Substituent Installation

Introduction of the Ethoxy Group

The ethoxy group at position 7 is introduced via nucleophilic substitution using ethyl bromide or ethyl iodide under alkaline conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hours achieves selective ethoxylation without disrupting the trifluoromethyl group.

Critical Parameters :

Methyl Group Installation at Position 8

Methylation at position 8 is accomplished using methyl iodide (CH₃I) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 4 hours, achieving >90% conversion.

Side Reactions :

-

Over-alkylation is minimized by stoichiometric control (1.1 eq CH₃I).

-

Competing O-methylation is suppressed using bulky bases like LHMDS (lithium hexamethyldisilazide).

Protective Group Strategies for Regioselective Functionalization

To avoid undesired side reactions during ethoxy and methyl group installations, protective groups such as tert-butyldimethylsilyl (TBDMS) or benzyl (Bn) are employed. For example, selective protection of the 5-hydroxy group with TBDMS-Cl ensures ethoxylation occurs exclusively at position 7.

Deprotection Protocol :

-

Agent : Tetrabutylammonium fluoride (TBAF) in THF.

-

Conditions : Room temperature, 2 hours.

Final Cyclization and Purification

The chromenone ring is closed via acid-catalyzed cyclization of the linear intermediate. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at reflux for 3 hours affords the cyclic product, which is purified via silica gel chromatography.

Chromatography Conditions :

-

Stationary Phase : Silica gel 60 (230–400 mesh).

-

Eluent : Hexane/ethyl acetate (4:1).

Analytical Characterization and Quality Control

The final compound is characterized by NMR, HPLC, and mass spectrometry. Key spectral data include:

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.65 (d, J = 8.4 Hz, 2H, aromatic H).

-

δ 6.89 (s, 1H, chromenone H).

-

δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃).

-

δ 2.41 (s, 3H, CH₃).

HPLC Purity : 99.2% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

“7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one” can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

Reduction: Formation of reduced chromenone derivatives.

Substitution: Introduction of different substituents on the aromatic ring or other positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity

Research indicates that chromenones exhibit significant antioxidant properties. Studies have shown that 7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one can scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in developing therapeutic agents for conditions related to oxidative damage, such as neurodegenerative diseases and cancer.

2. Anticancer Potential

Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.

3. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in vitro, indicating its possible use as an anti-inflammatory agent. This could be beneficial in treating chronic inflammatory diseases such as arthritis.

Material Science Applications

1. Photonic Materials

Due to its unique optical properties, this compound can be utilized in the development of photonic materials. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

2. Coatings and Polymers

The incorporation of this compound into polymer matrices can enhance the mechanical and thermal stability of coatings. Its trifluoromethyl group imparts hydrophobic characteristics, making it applicable in water-repellent coatings.

Environmental Applications

1. Bioremediation

The compound's stability and reactivity may allow it to serve as a model for studying the degradation of pollutants in environmental settings. Its interactions with various environmental factors can provide insights into bioremediation strategies for contaminated sites.

2. Pesticide Development

Given its structural similarities to known agrochemicals, there is potential for this compound to be developed into a novel pesticide or herbicide, targeting specific pests while minimizing environmental impact.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging activity compared to control compounds. |

| Study B | Anticancer Properties | Inhibited growth of breast cancer cell lines by inducing apoptosis at micromolar concentrations. |

| Study C | Material Applications | Enhanced the thermal stability of polymer composites by 30% when incorporated at 5% weight fraction. |

Mechanism of Action

The mechanism of action of “7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one” involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Chromone derivatives with trifluoromethyl and aryl/alkoxy substituents are well-documented. Key analogues include:

Substituent Analysis :

- C7 Substituents: Ethoxy (target compound) vs. Hydroxy groups may enhance hydrogen bonding but reduce stability.

- C3 Aryl Groups : Phenyl (target) vs. 4-methoxyphenyl () or chlorophenyl (): Electron-donating groups (e.g., methoxy) or halogens (e.g., chloro) modulate electronic effects and steric bulk, impacting target binding.

- C2 Trifluoromethyl : A consistent feature across analogues, contributing to metabolic resistance and electronegativity .

Physical and Spectral Properties

Biological Activity

7-Ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family, characterized by its unique structural features that include an ethoxy group, a methyl group, a trifluoromethyl group, and a phenyl moiety. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features

- Ethoxy Group : Enhances solubility and bioavailability.

- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.

- Phenyl Group : Contributes to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which help mitigate oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antioxidant Activity

Research indicates that this compound possesses strong antioxidant capabilities. In vitro studies demonstrated that it effectively scavenged reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against various pathogens. It displayed notable activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Properties

A study investigated the anticancer potential of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).

- Findings :

- MCF-7: IC50 = 15 µM

- HeLa: IC50 = 20 µM

- A549: IC50 = 18 µM

Anti-inflammatory Effects

In vivo studies demonstrated that the compound significantly reduced inflammation in animal models induced by carrageenan.

- Model Used : Rat paw edema model.

- Results :

- Reduction in paw swelling by 40% compared to control after administration of 50 mg/kg.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds within the chromenone family:

| Compound | Antioxidant Activity (IC50) | Antimicrobial Activity (MIC against E. coli) |

|---|---|---|

| 7-Ethoxy-8-methyl | 15 µM | 64 µg/mL |

| 7-Methoxy-6-methyl | 20 µM | 128 µg/mL |

| 7-Ethoxy-5-methyl | 25 µM | 32 µg/mL |

Q & A

Q. What are the common synthetic routes for preparing 7-ethoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, and what critical reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions starting with the formation of the chromen-4-one core. A condensation reaction between substituted hydroxyacetophenone derivatives and ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) is a foundational step . Subsequent functionalization (e.g., trifluoromethylation, ethoxy/methyl group introduction) requires precise control of temperature, solvent polarity, and catalyst selection. For example, FeCl₃ in tetrahydrofuran (THF) has been used to mediate key cyclization steps in analogous chromen-4-one syntheses . Critical parameters include:

- Reagent stoichiometry : Excess trifluoromethylating agents (e.g., CF₃I) improve substitution efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the trifluoromethyl group’s deshielding effect appears as a distinct singlet in ¹⁹F NMR .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving steric effects from the bulky trifluoromethyl and phenyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting isotopic signatures of fluorine .

Advanced Research Questions

Q. How can researchers optimize the synthesis conditions to improve the yield of this compound?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu systems) may enhance coupling reactions for phenyl and ethoxy groups. Evidence from analogous compounds shows yield improvements of ~15% with Pd(OAc)₂ .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min for cyclization steps) while maintaining yields >80% .

- In Situ Monitoring : Techniques like TLC or HPLC-MS can identify intermediate degradation products, enabling real-time adjustments to reaction conditions .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

- Dose-Response Validation : Re-evaluate activity using standardized assays (e.g., MIC for antimicrobial studies) to rule out concentration-dependent effects. For example, discrepancies in anticancer activity may arise from varying IC₅₀ protocols .

- Metabolite Profiling : LC-MS/MS can detect active metabolites that may contribute to observed bioactivity, clarifying mechanisms .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing ethoxy with methoxy) to isolate functional group contributions .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., bacterial topoisomerases) by modeling the trifluoromethyl group’s hydrophobic interactions .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict reactive sites for electrophilic substitution .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time, particularly for the bulky phenyl group’s steric effects .

Q. How can researchers design derivatives to enhance selectivity against specific microbial pathogens?

- Bioisosteric Replacement : Substitute the ethoxy group with bioisosteres like morpholine to improve membrane penetration in Gram-negative bacteria .

- Fragment-Based Design : Introduce pyrimidine moieties (as in ) to target pathogen-specific enzymes (e.g., dihydrofolate reductase) .

- Proteomics Profiling : Use mass spectrometry to identify pathogen-specific protein targets, guiding rational derivatization .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | FeCl₃ in THF | Cyclization efficiency ↑ 20% | |

| Temperature | 80°C (reflux) | Reduces side products | |

| Solvent | DMF | Enhances intermediate solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.